Dilaurin

Overview

Description

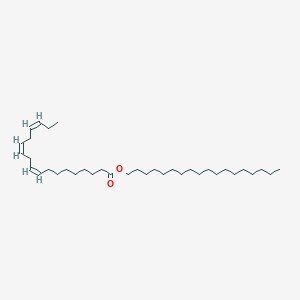

Dilaurin, also known as 1,3-Dilaurin, is a compound with the molecular formula C27H52O5 . It is a diglyceride intermediate compound that is often used in the conversion of triglycerides to fatty acids, esters, and/or hydrocarbons .

Synthesis Analysis

The synthesis of this compound has been studied extensively. One method involves the fast pyrolysis of this compound in the presence of sodium carbonate (Na2CO3) as the catalyst . Pyrolysis was conducted in a micro-pyrolyzer coupled to GC-MS equipment at 500, 550, and 600 °C for 15 seconds .

Molecular Structure Analysis

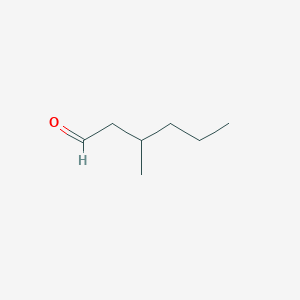

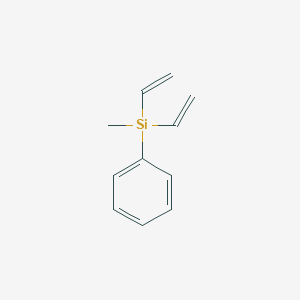

The molecular structure of this compound consists of a 12-carbon acyl chain attached to a glycerol head group via an ester linkage . The molecular weight of this compound is 456.7 g/mol .

Chemical Reactions Analysis

The chemical reactions of this compound have been studied in the context of fast catalytic pyrolysis. At 600 °C with Na2CO3, almost total conversion of diglyceride was obtained, with the formation of 41.3% hydrocarbons (C3 to C13) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 456.7 g/mol . Other physical and chemical properties of this compound are not well-documented in the available literature.

Scientific Research Applications

1. Enzymatic Studies

Dilaurin isomers have been used to investigate the interfacial activation phenomenon on lipolytic enzymes. Kinetic studies employing the monolayer technique with this compound isomers have enabled monitoring of physico-chemical parameters during biocatalyzed reactions. Different microbial lipases from various sources were used to hydrolyze this compound isomers, providing insights into enzyme activity and specificity under different conditions (Cernia et al., 2004).

2. Supercritical Fluid Solubility

Research on the solubilities of pure lipids, including this compound, in supercritical carbon dioxide has been conducted. These studies are significant in understanding the solubility behavior of lipids in nonpolar solvents, which is important in various industrial processes. This compound showed different solubility characteristics under varying pressure conditions (Hammam, 1992).

3. Drug Delivery Systems

This compound has been used in the validation of drug delivery systems, such as reconstituted high-density lipoprotein (rHDL) nanoparticles. Studies have explored its incorporation and hydrolysis within these systems, enhancing the understanding of lipid-based drug delivery mechanisms (Mcconathy et al., 2011).

4. Catalytic Pyrolysis

This compound has been the focus of studies exploring catalytic pyrolysis, a process relevant in the conversion of triglycerides to fatty acids, esters, and hydrocarbons. These studies contribute to the development of efficient methods for producing liquid fuels compatible with current energy needs (Fonseca et al., 2019).

5. Antimicrobial Lipids

Investigations into antimicrobial lipids have included this compound. These studies help in understanding the antimicrobial properties of various lipophilic compounds, contributing to the development of new antibacterial agents (Kabara et al., 1977).

6. Crystallization Studies

The crystal growth of trilaurin and the effect of partial laurates, including this compound, have been studied. This research provides insights into the crystal growth mechanisms of lipids, which is crucial for the development of various food and pharmaceutical products (Smith et al., 1994).

Future Directions

Future research on Dilaurin could focus on its potential uses in various applications. For instance, one study suggests that the use of a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels, being potentially useful for more complex raw materials such as those from biomass treatments .

Mechanism of Action

Target of Action

Dilaurin, also known as 1,2-Dilaurin, is a diacylglycerol . It has been used as an internal standard for the quantification of diglycerides in rat desheathed sciatic nerves

Mode of Action

Biochemical Pathways

This compound is a diacylglycerol, and it plays a role in the glycerolipid metabolism pathway . It has been used as an internal standard for the quantification of diglycerides in rat desheathed sciatic nerves . Monomolecular films containing 1,2-dilauroyl-rac-glycerol have been used as substrates to measure surface pressure and the effect of pancreatic procolipase and colipase on porcine pancreatic lipase activity .

Result of Action

properties

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880897 | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17598-94-6, 27638-00-2 | |

| Record name | 1,2-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of dilaurin?

A1: this compound (1,2-dilaurin) has the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A: Yes, this compound can be identified using Fourier Transform Infrared Spectroscopy (FTIR). The carbonyl stretching region of this compound shows characteristic peaks, distinguishable from monolaurin and trilaurin. []

Q3: How does this compound behave in different lipid environments?

A: Studies show that this compound can influence the properties of lipid monolayers. For instance, the presence of this compound can modify the adsorption behavior of N-dodecyl-β-alanine at the air-solution interface. []

Q4: Can this compound be produced through enzymatic reactions?

A: Yes, enzymatic transesterification of methyl laurate and glycerol can be used to synthesize this compound. This method often results in a mixture of monolaurin, this compound, and trilaurin, requiring further separation techniques. []

Q5: What is the role of this compound in the synthesis of trilaurin in plants?

A: In developing Actinodaphne hookeri seeds, this compound is a key intermediate in the biosynthesis of trilaurin. The enzyme activities responsible for trilaurin synthesis are specifically induced during seed development, leading to the accumulation of this compound and subsequently trilaurin. []

Q6: How does the structure of this compound, compared to monolaurin and trilaurin, affect its interaction with lipases?

A: Studies using pancreatic and milk lipases have shown a difference in lipolysis rates among lauric acid glycerides. The rates decrease in the order of trilaurin > 1,3-dilaurin > 1-monolaurin/2-monolaurin. This suggests that the number of free hydroxyl groups and their position on the glycerol backbone influence the interaction with lipases. [, ]

Q7: How can the stability of this compound be enhanced in formulations?

A: While specific stability data for this compound formulations are limited in the provided research, incorporating solid carriers like those used for calcitriol solid lipidic dispersions might be a potential strategy. []

Q8: What methods are used to quantify this compound in a mixture?

A: this compound can be quantified using Gas Chromatography (GC) after separating it from other components in the mixture. [, ] Thin-layer chromatography (TLC) can also be used for separation and identification. [, ]

Q9: Can FTIR be used to determine the composition of this compound in a mixture with other lauric acid glycerides?

A: Yes, FTIR band shape analysis of the carbonyl stretching region can be employed to estimate the composition of monolaurin, this compound, and trilaurin in a mixture. This method utilizes the unique peak shapes and height ratios of the carbonyl peaks for each glyceride. []

Q10: What are some essential tools for researching this compound and similar compounds?

A10: Key tools include:

- Chromatographic techniques (GC, TLC): for separation and quantification of this compound in mixtures. [, , ]

- Spectroscopic techniques (FTIR): for structural characterization and compositional analysis of this compound-containing samples. []

- Enzymatic assays: to investigate the interaction of this compound with enzymes like lipases. [, , ]

Q11: What are some early research milestones in understanding this compound and related glycerides?

A11: Early studies focused on:

- Understanding the positional specificity of pancreatic lipase on triglycerides, including the preferential hydrolysis of the 1,3-positions of 2-myristo-1,3-dilaurin. []

- Developing methods for separating and analyzing glyceride mixtures, which are crucial for studying compounds like this compound. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

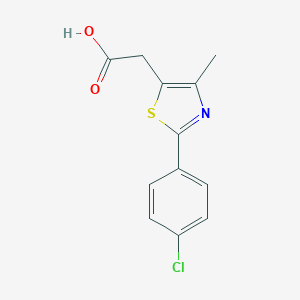

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

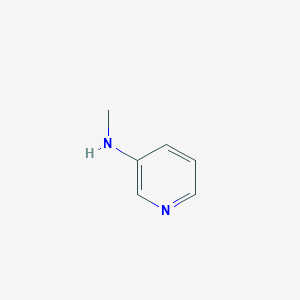

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)